molecular formula C18H17N3O2 B15019021 3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one

3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one

Cat. No.: B15019021
M. Wt: 307.3 g/mol
InChI Key: PFHRNYQDYVEXIC-XDHOZWIPSA-N
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Description

3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, an ethoxyphenyl group, and a methyleneamino linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one typically involves a multi-step process. One common method includes the condensation of 2-methyl-4(3H)-quinazolinone with 4-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinazolinone derivatives with various functional groups.

    Reduction: Reduced quinazolinone analogs with altered electronic properties.

    Substitution: Substituted quinazolinone compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can disrupt microbial cell membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinazolin-4(3H)-one: A simpler analog without the ethoxyphenyl and methyleneamino groups.

    4-ethoxybenzaldehyde: A precursor used in the synthesis of the target compound.

    Quinazolinone derivatives: A broad class of compounds with similar core structures but different substituents.

Uniqueness

3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group and the methyleneamino linkage differentiates it from other quinazolinone derivatives, potentially enhancing its bioactivity and making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3-[(E)-(4-ethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one

InChI

InChI=1S/C18H17N3O2/c1-3-23-15-10-8-14(9-11-15)12-19-21-13(2)20-17-7-5-4-6-16(17)18(21)22/h4-12H,3H2,1-2H3/b19-12+

InChI Key

PFHRNYQDYVEXIC-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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